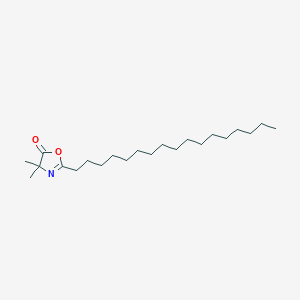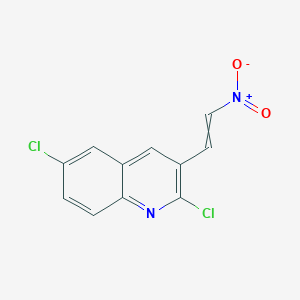
PSS-ISOOCTYL SUBSTITUTED. CAGE MIXTURE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PSS-Isooctyl Substituted. Cage Mixture, also known as Isooctyl-PSS Cage Mixture, is a compound with the CAS Number: 190732-67-3 . The term ‘n’ in the name refers to the number of apex Si atoms in the PSS cage . The SMILES string for this compound is CCCCCC(C)C.[*][Si]12O[Si]3([*])O[Si]4([*])OSi(O1)O[Si]5([*])OSi(O2)OSi(O3)OSi(O4)O5 .
Synthesis Analysis
The synthesis of PSS-Isooctyl Substituted. Cage Mixture involves the use of trifunctional silanes or trifunctional POSS (T7-POSS), forming polar covalent bonds that are arranged in a regular polyhedron of siloxane cage . The isooctyl substituent has been observed to have the greatest stabilizing effect .Molecular Structure Analysis
The molecular formula of PSS-Isooctyl Substituted. Cage Mixture is C64H136O12Si8 . The molecular weight of the compound is 1322.44 .Physical And Chemical Properties Analysis
The boiling point of PSS-Isooctyl Substituted. Cage Mixture is predicted to be 854.9±48.0 °C . The compound has a predicted density of 1.00±0.1 g/cm3 . The refractive index n20/D is 1.4410 (lit.) . The compound is insoluble in methanol .Mécanisme D'action
The electronic features of Polyhedral Oligomeric Silsesquioxanes (POSS) molecules, such as PSS-Isooctyl Substituted. Cage Mixture, are dependent on the structures of substituents and cages . The expansion or shrinkage of POSS depends on the types of substituents, rather than the inductive effect of substituents . The conformational stability, dipole moment, and polarizability of POSS depend on the substituents’ size, substituents’ shape, type of functional moieties of substituents, and cage size .
Orientations Futures
The future directions of research on PSS-Isooctyl Substituted. Cage Mixture could involve further exploration of its electronic properties and potential applications. For instance, POSS molecules have emerged as promising alternatives to traditional silica nanoparticles and organosilicon molecules due to their ability to attach a variety of substituents to their central siloxane cages . They are attractive for applications such as drug nanocarriers, chemosensors, Janus particles, and inorganic–organic nanocomposites .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for PSS-ISOOCTYL SUBSTITUTED CAGE MIXTURE involves the reaction of isooctyl-substituted silsesquioxane with poly(sodium 4-styrenesulfonate) (PSS) in the presence of a catalyst.", "Starting Materials": [ "Isooctyl-substituted silsesquioxane", "Poly(sodium 4-styrenesulfonate)", "Catalyst" ], "Reaction": [ "Mix isooctyl-substituted silsesquioxane and poly(sodium 4-styrenesulfonate) in a solvent", "Add catalyst to the mixture", "Stir the mixture at a specific temperature for a specific time", "Filter the mixture to obtain the PSS-ISOOCTYL SUBSTITUTED CAGE MIXTURE" ] } | |
Numéro CAS |
190732-67-3 |
Nom du produit |
PSS-ISOOCTYL SUBSTITUTED. CAGE MIXTURE |
Formule moléculaire |
(CH3SO3C10H6)2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-chloro-6-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B1171123.png)

![1,a2-aPropanediol, 3-a[[4-a[(2-ahydroxyethyl)amethylamino]a-a2-anitrophenyl]aamino]a-a, hydrochloride (1:1)](/img/structure/B1171135.png)
